molecular formula C13H21NO5 B175091 (S)-1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate CAS No. 180854-44-8

(S)-1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

Cat. No. B175091
M. Wt: 271.31 g/mol
InChI Key: YAVQLRUBKDCOCI-JTQLQIEISA-N
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Description

“(S)-1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C13H21NO5. It has a molecular weight of 271.31 g/mol. This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is “1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate” and its InChI Key is YAVQLRUBKDCOCI-UHFFFAOYNA-N . The SMILES representation of the molecule is "CCOC(=O)C1CC(=O)CCN1C(=O)OC©©C" .


Physical And Chemical Properties Analysis

This compound is a liquid with a pale yellow appearance . It has a high GI absorption and is not BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is soluble, with a solubility of 6.16 mg/ml .

Scientific Research Applications

Biodegradation and Environmental Fate

Biodegradation of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater

  • A review summarizes the knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. It highlights the aerobic biodegradation pathways and identifies microorganisms capable of degrading ETBE using various metabolic processes. Although the potential for anaerobic biodegradation exists, it is less understood and characterized. The review also discusses the impact of co-contaminants on the biodegradation process (Thornton et al., 2020).

Microbial Degradation of Fuel Oxygenates

  • This work focuses on the degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) under various redox conditions. It reviews the thermodynamics of degradation processes, aerobic pathways, and the potential for compound-specific isotope analysis (CSIA) to track degradation. The review emphasizes the slow biodegradation rate of fuel oxygenates compared to hydrocarbons and the implications for groundwater contamination (Schmidt et al., 2004).

Synthetic Applications and Environmental Considerations

Synthetic Phenolic Antioxidants

  • An article reviews the occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including 2,6-di-tert-butyl-4-methylphenol (BHT). It discusses their environmental detection, human health impacts, and calls for future research on novel SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether (MTBE)

  • Research on the decomposition of MTBE by adding hydrogen in a cold plasma reactor explores an alternative method for converting MTBE into less harmful substances. This study suggests potential pathways for mitigating environmental contamination by MTBE (Hsieh et al., 2011).

Safety And Hazards

The compound has a GHS signal word of “Warning” and a hazard statement of H319, indicating that it causes serious eye irritation . Precautionary measures include avoiding contact with the eyes and skin, and if contact occurs, rinsing cautiously with water .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVQLRUBKDCOCI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

CAS RN

180854-44-8
Record name 180854-44-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 1 l. 138 round bottom flask was added 33.6 g (0.16 mol) of pyridinium chlorochromate, 35 g of powdered 4A molecular sieves and 200 ml of methylene chloride. After stirring the mixture at room temperature for sixty minutes, a solution of 21.3 g (0.078 mol) of ethyl cis-4-hydroxy-N-t-butoxycarbonyl-2-piperidinecarboxylate in 50 ml of methylene chloride was added. After stirring the mixture for sixty minutes at room temperature, 700 ml of diethyl ether was added. The mixture was filtered through three-fourths inch of Celite and three-fourths inch of silica gel (230-400 mesh) in a 650 ml medium porosity sintered glass funnel. The solids were washed with 1 1. of diethyl ether and the filtrate was concentrated under vacuum. To the residue was added 200 ml of diethyl ether and the mixture filtered through three-eighths inch of Celite and three-eighths inch of silica gel (230-400 mesh) in a 150 ml medium porosity sintered glass funnel. The solids were washed with 500 ml of diethyl ether and the filtrate was concentrated under vacuum. The residue was purified by high pressure liquid chromatography to provide 14.6 g of ethyl 4-oxo-N-t-butoxycarbonyl-2-piperidinecarboxylate as a colorless oil.
Quantity
33.6 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

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